
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C8H10Cl2N2 |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
(1S)-1-(2,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI-Schlüssel |
VZBYMKAPTGANCR-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CN)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CN)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
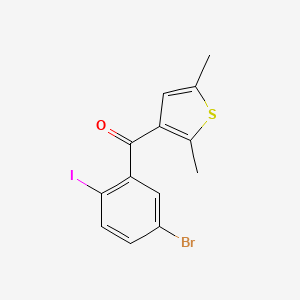
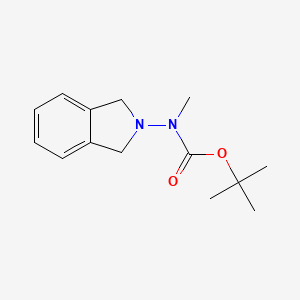
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
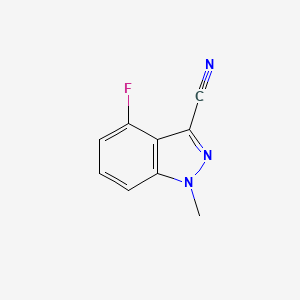
![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
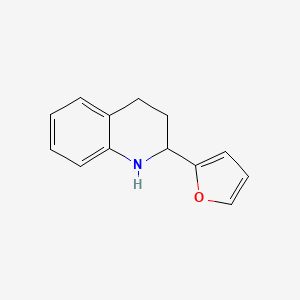
![2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B15233527.png)
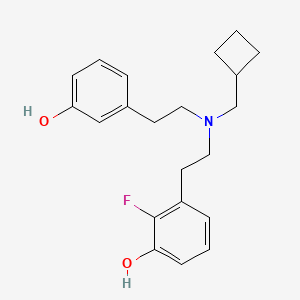
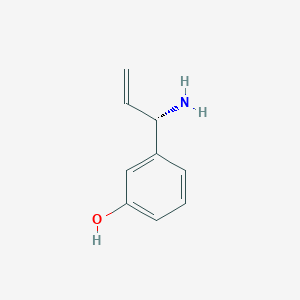
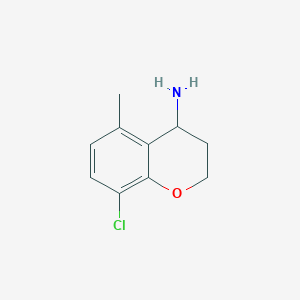
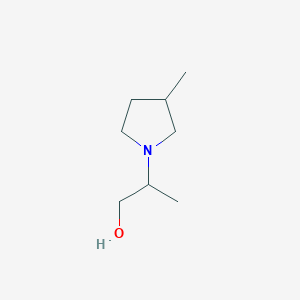
![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)
